molecular formula C14H8Cl3N3O B7776930 3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one

3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one

Cat. No.: B7776930
M. Wt: 340.6 g/mol
InChI Key: SKEAPXUOALFCCA-UHFFFAOYSA-N
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Description

Compound “3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reaction: The starting materials undergo a series of chemical reactions, such as condensation or cyclization, to form intermediate compounds.

    Purification: The intermediate compounds are purified using techniques like recrystallization or chromatography.

    Final Reaction: The purified intermediates undergo further reactions to form the final compound “this compound”.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” involves large-scale chemical reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Compound “3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of compound “3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one” involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in functional groups.

    Compound B: Shares similar biological activities but has a different chemical backbone.

    Compound C: Used in similar industrial applications but has different physical properties.

Uniqueness: Compound “3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one” stands out due to its unique combination of chemical structure and properties, making it versatile for various applications. Its specific reactivity and biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3O/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEAPXUOALFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.